molecular formula C10H8Cl2N2 B13323291 (5,7-Dichloroisoquinolin-1-yl)methanamine

(5,7-Dichloroisoquinolin-1-yl)methanamine

Cat. No.: B13323291
M. Wt: 227.09 g/mol
InChI Key: XYAPTICWILAOAT-UHFFFAOYSA-N
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Description

(5,7-Dichloroisoquinolin-1-yl)methanamine is an organic compound characterized by the presence of two chlorine atoms attached to the isoquinoline ring at positions 5 and 7, and a methanamine group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,7-Dichloroisoquinolin-1-yl)methanamine typically involves the chlorination of isoquinoline derivatives followed by the introduction of the methanamine group. One common method includes:

    Chlorination: Isoquinoline is chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions.

    Amination: The chlorinated isoquinoline is then reacted with formaldehyde and ammonia or a primary amine under reductive amination conditions to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (5,7-Dichloroisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine positions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

    Substitution: Amines, thiols, in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Amino or thiol-substituted isoquinoline derivatives.

Scientific Research Applications

(5,7-Dichloroisoquinolin-1-yl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5,7-Dichloroisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

    (5,7-Difluoroisoquinolin-1-yl)methanamine: Similar structure with fluorine atoms instead of chlorine.

    (5,7-Dichlorobenzo[d]oxazol-2-yl)methanamine: Contains a benzo[d]oxazole ring instead of isoquinoline.

Uniqueness: (5,7-Dichloroisoquinolin-1-yl)methanamine is unique due to the specific positioning of chlorine atoms and the methanamine group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H8Cl2N2

Molecular Weight

227.09 g/mol

IUPAC Name

(5,7-dichloroisoquinolin-1-yl)methanamine

InChI

InChI=1S/C10H8Cl2N2/c11-6-3-8-7(9(12)4-6)1-2-14-10(8)5-13/h1-4H,5,13H2

InChI Key

XYAPTICWILAOAT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Cl)Cl)CN

Origin of Product

United States

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